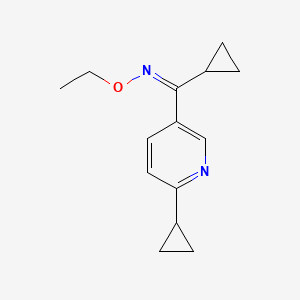

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime is a chemical compound with the molecular formula C14H18N2O . It is also known by other names such as (Z)-cyclopropyl(6-cyclopropylpyridin-3-yl)methanone O-ethyl oxime and (Z)-cyclopropyl(6-cyclopropylpyridin-3-yl)methylideneamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime are not fully detailed in the search results. The molecular weight is known to be 230.311 , but other properties such as density, boiling point, and melting point are not provided.Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activities

Cyclopropyl derivatives have been examined for their enzyme inhibition capabilities and potential biological activities. For instance, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, were investigated as inhibitors of carbonic anhydrase enzyme, showing excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, which are cytosolic, ubiquitous isoforms, and also against tumor-associated enzymes IX and XII (Boztaş et al., 2015).

Synthesis Methodologies

Cyclopropyl compounds have also been central to developing novel synthesis methodologies. For example, a series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for their antitubercular activity in vitro against Mycobacterium tuberculosis, with several compounds showing minimum inhibitory concentration (MIC) values indicative of potent activity (Bisht et al., 2010). Another study detailed the synthesis of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents, indicating that several compounds exhibited good in vitro antitubercular activities and inhibited the growth of Plasmodium falciparum in vitro (Ajay et al., 2010).

Antibacterial Evaluation

A series of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives were synthesized and evaluated for their antibacterial activity against selected bacterial strains. Compounds demonstrated excellent activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi strains, highlighting the potential of cyclopropyl derivatives in antibacterial applications (Chaudhary et al., 2021).

Propiedades

IUPAC Name |

(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-ethoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-17-16-14(11-5-6-11)12-7-8-13(15-9-12)10-3-4-10/h7-11H,2-6H2,1H3/b16-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTWJXADDMWGTC-PEZBUJJGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1CC1)C2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)

![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)

![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)

![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)